5-Iodo-2-methoxybenzoic acid
Overview
Description
5-Iodo-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cross-Coupling Reactions
5-Iodo-2-methoxybenzoic acid is used in cross-coupling reactions, a key process in organic synthesis. For example, the Suzuki cross-coupling reaction, a prominent method for forming carbon-carbon bonds, can be facilitated by derivatives of this compound. These reactions are crucial in the synthesis of biaryls, a compound class significant in pharmaceuticals and organic materials (Chaumeil, Signorella, & Drian, 2000).
Radiosensitizing Agents
Compounds derived from this compound, such as 4(5)-iodo-5(4)-nitroimidazole derivatives, have been studied for their potential as radiosensitizing agents. These agents are designed to enhance the effectiveness of radiation therapy in cancer treatment by selectively sensitizing hypoxic cancer cells to radiation (Gupta et al., 1985).
Natural Product Isolation
This compound-related compounds are found in natural products, such as those isolated from sea sponges. For instance, 3,5-Dibromo-2-methoxybenzoic acid, structurally related to this compound, has been isolated from the sea sponge Didiscus sp. These natural products can be significant in the discovery of new drugs and materials (Utkina et al., 1998).
Mass Spectrometry Applications
Derivatives of this compound are used in mass spectrometry as additives to enhance the performance of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These additives improve ion yields and signal-to-noise ratio for the analysis of high-mass range analytes like proteins and oligosaccharides (Karas et al., 1993).
Synthesis of Biologically Active Compounds
This compound-related compounds are used in the synthesis of various biologically active molecules. For instance, modifications of flavonoids with 2-iodoxybenzoic acid (IBX) lead to the generation of compounds with high antioxidant and anticancer activity. This demonstrates the role of these derivatives in medicinal chemistry and drug development (Barontini et al., 2010).
Safety and Hazards
The safety data sheet for 5-Iodo-2-methoxybenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Properties
IUPAC Name |
5-iodo-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBPHMWZVPXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399155 | |
Record name | 5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-00-7 | |
Record name | 5-iodo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.